molecular formula C22H23ClN6O B1139180 Btk inhibitor 1 (R enantiomer hydrochloride) CAS No. 1553977-42-6

Btk inhibitor 1 (R enantiomer hydrochloride)

Cat. No. B1139180
CAS RN: 1553977-42-6
M. Wt: 422.91
InChI Key:
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Description

Btk inhibitor 1 R enantiomer hydrochloride is a pyrazolo[3,4-d]pyrimidine derivative and acts as a Btk kinase inhibitor . It is an impurity of Ibrutinib . The molecular formula is C22H23ClN6O .


Synthesis Analysis

Btk inhibitor 1 R enantiomer can be used in the synthesis of Ibrutinib and Ibrutinib-based activity-based probes (ABPs) . It is also an impurity of Ibrutinib .


Molecular Structure Analysis

The molecular formula of Btk inhibitor 1 R enantiomer is C22H22N6O . The average mass is 386.450 Da and the monoisotopic mass is 386.185516 Da .


Chemical Reactions Analysis

Btk inhibitor 1 R enantiomer is a covalent and irreversible Bruton’s tyrosine kinase (BTK) inhibitor . It can be used in the synthesis of Ibrutinib and Ibrutinib-based activity-based probes (ABPs) .


Physical And Chemical Properties Analysis

The molecular formula of Btk inhibitor 1 R enantiomer is C22H22N6O . The average mass is 386.450 Da and the monoisotopic mass is 386.185516 Da .

Scientific Research Applications

Btk Inhibitor in Arthritis and Autoimmune Diseases

Bruton's tyrosine kinase (Btk) inhibitors, such as CGI1746 and GDC-0853, have been found effective in suppressing both B cell- and myeloid cell-mediated arthritis. These inhibitors block B cell receptor-dependent B cell proliferation and reduce autoantibody levels, significantly decreasing cytokine levels within joints and ameliorating disease in arthritis models. This provides a compelling rationale for targeting Btk in rheumatoid arthritis and potentially other autoimmune diseases (Di Paolo et al., 2011); (Crawford et al., 2018).

Btk Inhibitor in Cancer Treatment

Btk inhibitors like ibrutinib and other novel compounds have shown promising results in treating B-cell malignancies and autoimmune disorders. Their role in inhibiting B cell receptor signaling makes them effective in both preclinical and clinical settings against various cancers, particularly chronic lymphocytic leukemia and mantle cell lymphoma (Akinleye et al., 2013); (Hendriks et al., 2014).

Btk Inhibitor in Chemical Proteomic Analysis

The use of chemical proteomics, particularly using chloroalkane-derivatized small molecule inhibitors, helps in drug target identification for Btk inhibitors. This approach allows for the identification of protein binding partners, crucial for understanding the molecular mechanisms of action of these inhibitors (Pham et al., 2015).

Stereochemical Differences in Btk Inhibition

Stereochemical differences in Btk inhibitors impact their efficacy and off-target activity. The study of such differences can lead to the identification of more effective compounds with minimized safety liabilities, enhancing the therapeutic potential of Btk inhibitors in chronic immune diseases (Crawford et al., 2020).

Mechanism of Action

Btk inhibitor 1 R enantiomer hydrochloride acts as a Btk kinase inhibitor . Bruton’s Tyrosine Kinase (BTK) is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . The most common mechanism of resistance to BTK inhibitors is a mutation of BTK at the binding site of the drug .

Safety and Hazards

BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials but is limited by cardiovascular side-effects such as atrial fibrillation and hypertension .

Future Directions

BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials . In recent years, many BTK inhibitors have been patented and reported in the literature . In the future, reversible compounds are being developed and are currently under evaluation to overcome irreversible BTK inhibitor limitations .

properties

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAMSZMAHXMSQ-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Btk inhibitor 1 (R enantiomer hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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